N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unfortunately, the specific molecular structure analysis for “N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide” is not available .Scientific Research Applications
1. Optoelectronic Nature of Ferrocene Derivatives
- Summary of Application : This compound has been used in the synthesis of new ferrocene derivatives to study their electronic, optical, and charge transfer properties .
- Methods of Application : The compounds were synthesized and characterized by different spectroscopic (FTIR, UV–Vis, 1H NMR, 13C NMR) and spectrometric (EI) techniques . The geometries for ground and excited states were optimized by density functional theory (DFT/B3lyp/6-31G**, LANL2DZ) and time-dependent DFT (TD-B3lyp/6-31G**, LANL2DZ) levels, respectively .
- Results : The study found that changing the electron donating group with an electron withdrawing group affected the electronic, optical, and charge transfer properties of the compounds .
2. Antioxidant and UV Absorption Properties
- Summary of Application : This compound, also known as drometrizole, and its ortho-substituted derivatives have been studied for their antioxidant and UV absorption properties .
- Methods of Application : DFT and TD-DFT computations were performed at the M062x-D3Zero/6-311++G(d,p)//B97-3c and PBE0-D3(BJ)/def2-TZVP levels of theory respectively . Reaction enthalpies related to hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET) mechanisms were computed .
- Results : The study found that the presence of -NH2 substituent reduces the O-H bond dissociation enthalpy and ionization potential, while that of -CN increases the proton affinity . The HAT and SPLET mechanisms are the most plausible in the gas and aqueous phases respectively . The molecule with the -NH2 substituent (PBT1) was identified to be the compound with the highest antioxidant activity .
3. Antimicrobial Activity
- Summary of Application : The compound has been studied for its antimicrobial activity .
- Methods of Application : The compound was synthesized and characterized by various spectroscopic techniques and X-ray diffraction methods . Its antimicrobial activities were determined in vitro against three Gram-positive bacteria, three Gram-negative bacteria, and two fungi .
- Results : The compound showed better activity than the amoxicillin standard against Gram-positive bacteria B. subtilis, S. aureus, and E. faecalis, and Gram-negative bacteria E. coli, K. pneumoniae, and P. aeruginosa .
4. Chemical Synthesis
- Summary of Application : The compound, also known as N-(2-HYDROXY-5-METHYLPHENYL)-2-THIOPHENECARBOXAMIDE, is provided to early discovery researchers as part of a collection of rare and unique chemicals .
- Methods of Application : The compound is synthesized and provided to researchers for use in their experiments .
- Results : The results of these experiments can vary widely depending on the specific research being conducted .
5. Antimicrobial Activity and Toxicology
- Summary of Application : The compound, also known as N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide, has been studied for its antimicrobial activity and toxicology .
- Methods of Application : The compound was synthesized and characterized by various spectroscopic techniques and X-ray diffraction methods . Its antimicrobial activities were determined in vitro against three Gram-positive bacteria, three Gram-negative bacteria, and two fungi . The molecular docking studies with proteins from experimentally studied bacterial and fungal organisms were performed using AutoDock .
- Results : The compound showed better activity than the amoxicillin standard against Gram-positive bacteria B. subtilis, S. aureus and E. faecalis, and Gram-negative bacteria E. coli, K. pneumoniae and P. aeruginosa . A druglikeness assay and ADME (absorption, distribution, metabolism and excretion) and toxicology studies were carried out and predict a good drug-like character .
6. Chemical Synthesis
- Summary of Application : The compound, also known as N-(2-HYDROXY-5-METHYLPHENYL)-2-THIOPHENECARBOXAMIDE, is provided to early discovery researchers as part of a collection of rare and unique chemicals .
- Methods of Application : The compound is synthesized and provided to researchers for use in their experiments .
- Results : The results of these experiments can vary widely depending on the specific research being conducted .
Future Directions
The future directions for research on “N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be explored .
properties
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-7-9-15(18)14(11-12)17-16(19)10-8-13-5-3-2-4-6-13/h2-7,9,11,18H,8,10H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHLTHOHBAGPMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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